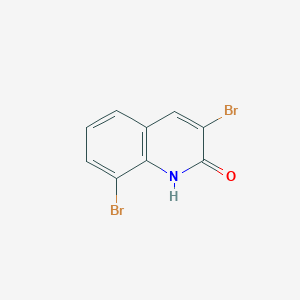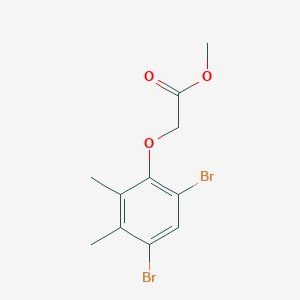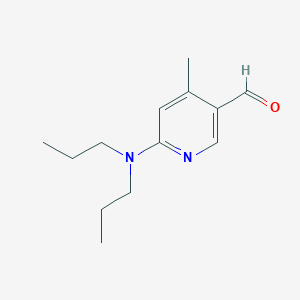![molecular formula C12H21NO B13000664 N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13000664.png)
N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-tert-butylbicyclo[111]pentan-1-yl}-N-methylacetamide is a synthetic organic compound with the molecular formula C12H21NO It is characterized by a bicyclo[111]pentane core structure, which is a highly strained and compact bicyclic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane precursor, which undergoes a series of reactions to form the bicyclic structure.
Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Acetamide formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols can replace the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Aplicaciones Científicas De Investigación
N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its unique bicyclic structure.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and polymers with enhanced properties.
Mecanismo De Acción
The mechanism of action of N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another compound with a bicyclo[1.1.1]pentane core, used in similar applications.
tert-Butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate: A related compound with an ethynyl group, used in organic synthesis.
Uniqueness
N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide is unique due to its combination of the tert-butyl group and the acetamide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H21NO |
|---|---|
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methylacetamide |
InChI |
InChI=1S/C12H21NO/c1-9(14)13(5)12-6-11(7-12,8-12)10(2,3)4/h6-8H2,1-5H3 |
Clave InChI |
UITWOXBFZRXHBL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C12CC(C1)(C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B13000587.png)



![Methyl benzo[d]isothiazole-6-carboxylate](/img/structure/B13000634.png)




![2-Isopropyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13000659.png)



